molecular formula C10H12INO B038024 N-(4-iodo-3,5-dimethylphenyl)acetamide CAS No. 123765-71-9

N-(4-iodo-3,5-dimethylphenyl)acetamide

Cat. No.: B038024
CAS No.: 123765-71-9
M. Wt: 289.11 g/mol
InChI Key: WTOKEXXZQHNVSU-UHFFFAOYSA-N
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Description

N-(4-iodo-3,5-dimethylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with iodine at the para position and methyl groups at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Diphenyl-1,3,5-hexatriene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene. Another method involves the dehydrohalogenation of 1,6-dibromo-1,3,5-hexatriene using a strong base such as potassium tert-butoxide.

Industrial Production Methods: While specific industrial production methods for 1,6-diphenyl-1,3,5-hexatriene are not well-documented, the synthesis typically involves standard organic synthesis techniques such as those mentioned above. The compound is then purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1,6-Diphenyl-1,3,5-hexatriene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism by which 1,6-diphenyl-1,3,5-hexatriene exerts its effects is primarily based on its ability to intercalate into lipid bilayers. This intercalation alters the fluorescence properties of the compound, making it sensitive to changes in the microenvironment. The compound’s fluorescence anisotropy is inversely proportional to membrane fluidity, allowing researchers to assess the fluidity and dynamics of lipid membranes .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The table below compares key structural analogs of N-(4-iodo-3,5-dimethylphenyl)acetamide:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
N-(3,5-dimethylphenyl)acetamide 3,5-dimethyl C₁₀H₁₃NO 163.22 Lacks iodine; forms hydrogen-bonded chains via N–H⋯O interactions
N-(3,5-dichloro-4-nitrophenyl)acetamide 3,5-dichloro, 4-nitro C₈H₆Cl₂N₂O₃ 249.05 Electron-withdrawing groups enhance stability; nitro group may confer reactivity
N-(3,5-dichloro-4-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide 3,5-dichloro, 4-hydroxy, phenoxy chain C₁₇H₁₇Cl₂NO₃ 362.23 Phenoxy side chain increases lipophilicity; chlorine enhances electronegativity
N-(2-(4-hydroxyphenyl)ethyl)-2-iodo-acetamide Iodo, phenolic hydroxyl C₁₀H₁₂INO₂ 305.11 Iodo group increases molecular weight; hydroxyl improves solubility

Key Observations :

  • Iodine vs.
  • Hydrogen Bonding : N-(3,5-dimethylphenyl)acetamide forms infinite chains via N–H⋯O hydrogen bonds, a feature likely shared by the target compound but modulated by iodine’s steric effects .

Physicochemical Properties

  • LogP and Solubility : The iodine atom increases LogP (lipophilicity) compared to N-(3,5-dimethylphenyl)acetamide (LogP ~2.8, inferred from ). This may reduce aqueous solubility but improve membrane permeability .
  • Crystallinity : Analogous compounds (e.g., ) exhibit crystallinity driven by hydrogen bonding. Iodine’s larger atomic radius may disrupt packing, altering melting points or stability .

Biological Activity

N-(4-Iodo-3,5-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C10H12INO\text{C}_{10}\text{H}_{12}\text{I}\text{N}O

This compound features a phenyl ring substituted with an iodine atom and two methyl groups at the 3 and 5 positions, along with an acetamide functional group. The presence of iodine is crucial as it may enhance the compound's binding affinity to biological targets through halogen bonding, while the acetamide group can facilitate hydrogen bonding interactions with proteins or enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Halogen Bonding : The iodine atom can participate in halogen bonding, which enhances the compound's interaction with various biological targets.
  • Hydrogen Bonding : The acetamide group allows for hydrogen bonding, stabilizing interactions with proteins or enzymes, which can modulate various biochemical pathways.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, potentially making it useful in treating infections.

Biological Activity Overview

Activity Type Description
Antimicrobial Exhibits activity against various bacteria and fungi.
Anticancer Demonstrates potential in inhibiting cancer cell proliferation.
Mechanism Insights Involves halogen and hydrogen bonding interactions influencing biochemical pathways.

Case Studies and Research Findings

  • Antimicrobial Properties :
    • A study investigated the antimicrobial efficacy of this compound against different bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity :
    • Another research effort focused on the anticancer properties of this compound through screening on multicellular spheroids. The findings revealed that this compound effectively reduced cell viability in various cancer cell lines, indicating its potential as a novel anticancer agent .
  • Mechanistic Studies :
    • Further studies utilized molecular docking simulations to explore how this compound interacts with key enzymes involved in cancer progression. The results suggested that its binding affinity is significantly influenced by its iodine substitution and acetamide moiety, providing insights into its therapeutic potential .

Toxicological Profile

While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Preliminary assessments indicate that while the compound shows promise in therapeutic applications, further studies are necessary to evaluate its safety and potential side effects in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-iodo-3,5-dimethylphenyl)acetamide to ensure high yield and purity?

  • Methodology :

  • Step 1 : Start with acetanilide derivatives substituted with iodine and dimethyl groups. Use Ullmann coupling or nucleophilic aromatic substitution for iodine introduction (analogous to bromo-substituted acetamides in ).
  • Step 2 : Optimize reaction conditions (e.g., temperature: 80–120°C; catalysts: Pd/C or CuI; solvents: DMF or THF) to minimize side products .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology :

  • NMR Analysis : Compare 1H^1H-NMR peaks (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.3 ppm) with computed spectra from PubChem data .
  • Mass Spectrometry : Validate molecular ion peaks (expected m/z: ~317 for C10_{10}H12_{12}INO) and fragmentation patterns .
  • Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Q. What are the solubility challenges of this compound in aqueous media, and how can they be addressed?

  • Methodology :

  • Co-solvent Systems : Use DMSO or PEG-400 (10–20% v/v) to enhance solubility for in vitro assays .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) while retaining bioactivity .

Advanced Research Questions

Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?

  • Methodology :

  • Analog Synthesis : Replace iodine with bromo/chloro groups ( ) or modify dimethyl groups to methoxy/fluoro substituents ().
  • Biological Testing : Compare IC50_{50} values in target assays (e.g., kinase inhibition) to map substituent effects .
  • Data Analysis : Use multivariate regression to correlate substituent electronegativity/logP with activity .

Q. What strategies resolve contradictions in spectral data (e.g., NMR/IR) for derivatives of this compound?

  • Methodology :

  • 2D NMR Techniques : Employ 13C^{13}C-HSQC and NOESY to assign overlapping aromatic signals .
  • Computational Validation : Compare experimental IR spectra with density functional theory (DFT)-simulated vibrational modes .

Q. How can in silico modeling predict the interaction of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., kinases) and validate with experimental IC50_{50} data .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the compound’s role in modulating oxidative stress pathways (e.g., Nrf2/Keap1) using CRISPR-edited cell lines .
  • Toxicology Profiling : Conduct Ames tests and micronucleus assays to assess genotoxicity .
  • Hybrid Derivatives : Combine with pharmacophores from (e.g., thienopyrimidine) to enhance target selectivity .

Properties

IUPAC Name

N-(4-iodo-3,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-6-4-9(12-8(3)13)5-7(2)10(6)11/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOKEXXZQHNVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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